Heptane, pentamethyl-

Description

Contextualizing Pentamethylheptane Isomers within Hydrocarbon Chemistry Research

Pentamethylheptane isomers, such as 2,2,4,6,6-pentamethylheptane (B104275), are significant subjects within hydrocarbon chemistry research due to their highly branched nature. cymitquimica.com This structural feature distinguishes them from their linear counterparts, like n-dodecane, leading to different physical and chemical behaviors. researchgate.netnist.gov Research has positioned these compounds as important reference materials and components in the development of surrogate fuel mixtures. cymitquimica.comacs.org For instance, binary mixtures of 2,2,4,6,6-pentamethylheptane and n-hexadecane have been studied as suitable surrogates for renewable diesel fuels derived from sugars (DSH-76). acs.org

The study of pentamethylheptane isomers also extends to environmental science and geochemistry. 2,2,4,6,6-pentamethylheptane has been used as a representative hydrocarbon to investigate the bioaccumulation of fuel and lubricant components in aquatic organisms. researchgate.net Furthermore, highly branched alkanes, including isomers of dodecane (B42187), are known constituents of petroleum products and have been identified in studies of crude oil composition. researchgate.netplymouth.ac.uk Their presence and distribution can offer insights into the origin and thermal history of petroleum. plymouth.ac.uk The synthesis of specific isomers like H-branch alkanes serves to create reference compounds, aiding in the complex analysis of petroleum's unresolved complex mixture (UCM). plymouth.ac.uk

One specific isomer, 2,2,4,6,6-pentamethylheptane, is a component of a dodecane isomer mixture sometimes referred to as isododecane. cymitquimica.comchemspider.com This isomer has been specifically identified in alcohol-to-jet (ATJ) fuel, highlighting its relevance in the characterization and performance of modern aviation fuels. researchgate.net

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | ontosight.ainih.govcymitquimica.com |

| Molecular Weight | 170.33 g/mol | ontosight.ainih.govcymitquimica.com |

| Appearance | Colorless liquid | ontosight.ainih.govchemicalbook.com |

| Solubility | Insoluble in water; Soluble in organic solvents | ontosight.ainih.govchemicalbook.com |

Academic Significance of Branching and Isomerism in Alkane Studies

The study of branching and isomerism in alkanes is a cornerstone of organic chemistry, providing fundamental insights into structure-property relationships. jove.comlibretexts.org Alkanes with four or more carbon atoms can exist as structural isomers, which have the same molecular formula but different arrangements of atoms. libretexts.org This possibility of branching increases significantly with the number of carbon atoms. jove.com While n-butane has only one branched isomer, the ten-carbon alkane, decane, has 75 constitutional isomers. jove.com

The academic significance of this isomerism lies in the profound impact that branching has on the physical and chemical properties of alkanes. jove.com Key properties that are affected include:

Boiling Point: Increased branching leads to a lower boiling point. lumenlearning.com Short, bulky, highly branched molecules have smaller surface areas and cannot lie as close together as their long, straight-chain isomers, resulting in weaker van der Waals dispersion forces. lumenlearning.com

Thermodynamic Stability: Branched alkanes are generally more thermodynamically stable than their linear isomers. wikipedia.orgtandfonline.com For example, the highly branched 2,2,3,3-tetramethylbutane (B1293380) is more stable than its linear isomer, n-octane. wikipedia.org This increased stability is attributed to factors including stabilizing geminal sigma→sigma* delocalization effects. researchgate.net

Octane (B31449) Rating: In the context of fuels, branching is crucial. Highly branched isoparaffins have significantly higher octane numbers than their straight-chain counterparts, making them desirable components for high-performance gasoline. tandfonline.com For instance, the research octane number (RON) of n-hexane is only 31, whereas its branched isomers like 2,2-dimethylbutane (B166423) and 2,3-dimethylbutane (B166060) have RONs of 94 and 105, respectively. tandfonline.com

The isomerization of linear alkanes into branched isomers is, therefore, a vital industrial process for producing high-octane gasoline components from low-octane naphtha fractions. tandfonline.com

| Isomer Property Comparison | n-Butane | Isobutane (2-methylpropane) |

| Molecular Formula | C₄H₁₀ | C₄H₁₀ |

| Boiling Point | -0.5 °C | -11.6 °C |

Data sourced from JoVE. jove.com

Evolution of Research Interests in Highly Branched Alkanes

Research interest in highly branched alkanes has evolved from foundational studies of their synthesis and basic properties to sophisticated investigations into their role in advanced energy applications and as complex environmental and geological markers.

Early research focused on the fundamental synthesis and reactions of these molecules. For example, studies documented the synthesis and oxidation of compounds like 2,2,4,6,6-pentamethylheptane by agents such as chromic oxide, providing basic knowledge of their chemical reactivity. rsc.orgrsc.org

The advent of modern refining processes shifted research focus towards the catalytic isomerization of n-alkanes to produce branched isomers for high-octane fuels. tandfonline.com This spurred extensive research into developing effective catalysts that could maximize the yield of desired highly branched isomers while minimizing cracking. tandfonline.com More recently, the focus has expanded to include the combustion properties of specific highly branched alkanes like 2,2,4,6,6-pentamethylheptane. cymitquimica.comacs.org These compounds are now crucial components in formulating surrogate mixtures that mimic the complex combustion behavior of real-world conventional and alternative fuels, such as those derived from sugars or alcohols. acs.orgresearchgate.net This allows for more controlled and simplified modeling of combustion processes in engines. acs.org

In parallel, advancements in analytical techniques like comprehensive two-dimensional gas chromatography (GC×GC) have enabled deeper investigation into the complex hydrocarbon mixtures found in petroleum. plymouth.ac.uk This has led to a renewed interest in synthesizing specific, highly branched "T-branch" and "H-branch" alkanes as reference standards. plymouth.ac.uk These synthetic standards are instrumental in identifying previously unresolvable compounds in crude oil, which is essential for fingerprinting oils and understanding their environmental fate. plymouth.ac.uk Furthermore, long-chain branched alkanes with quaternary carbons (BAQCs) are now recognized as important biomarkers in sediments, with their presence and distribution providing clues about paleoenvironments dating back billions of years. frontiersin.org The study of branched alkanes has thus expanded from industrial chemistry to encompass critical areas of environmental science and geochemistry. researchgate.netfrontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetramethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-7-8-9-10-12(5,6)11(2,3)4/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQAEOWCSOPBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

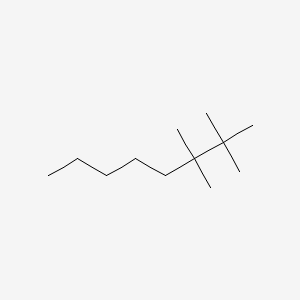

CCCCCC(C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Record name | PENTAMETHYLHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075320 | |

| Record name | Heptane, pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentamethylheptane appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Contact may irritate skin, eyes and mucous membranes. Used as a solvent. | |

| Record name | PENTAMETHYLHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

30586-18-6 | |

| Record name | PENTAMETHYLHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptane, pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030586186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Pentamethylheptane Isomers in Research Laboratories

Advanced Catalytic Routes for Pentamethylheptane Isomer Synthesis

The production of pentamethylheptane isomers can be approached through several advanced catalytic strategies, including the isomerization of less-branched alkanes, the de novo synthesis from smaller building blocks, and the hydrogenation of unsaturated precursors.

Isomerization Processes for Branched Alkane Production

Isomerization is a key refinery process used to convert linear or lightly branched alkanes into more highly branched isomers with higher octane (B31449) numbers. tandfonline.com For the synthesis of pentamethylheptane isomers, a C12 alkane with a lower degree of branching could serve as a feedstock. The process typically employs bifunctional catalysts that possess both acidic and metallic sites. bohrium.com

The mechanism of alkane isomerization on these bifunctional catalysts involves several steps:

Dehydrogenation: The alkane is first dehydrogenated on a metal site (e.g., platinum or palladium) to form an alkene. bohrium.com

Protonation: The resulting alkene is then protonated on a Brønsted acid site of the catalyst support (e.g., a zeolite or sulfated zirconia) to form a carbenium ion.

Skeletal Isomerization: The carbenium ion undergoes skeletal rearrangement to form a more branched isomer.

Deprotonation and Hydrogenation: The branched carbenium ion deprotonates to form a branched alkene, which is then hydrogenated back to a saturated alkane on the metal site. bohrium.com

Solid acid catalysts are crucial for these isomerization reactions. Sulfated zirconia and various zeolites have been extensively studied for the isomerization of linear alkanes like n-heptane. researchgate.net The choice of catalyst and reaction conditions (temperature, pressure, and hydrogen-to-hydrocarbon ratio) significantly influences the product distribution and selectivity towards highly branched isomers. For instance, lower temperatures generally favor the formation of more highly branched isomers from a thermodynamic standpoint, but higher temperatures are often required to achieve sufficient reaction rates. tandfonline.com

Table 1: Catalysts and Conditions for n-Alkane Isomerization

| Catalyst Type | Support Material | Active Metals | Typical Temperature Range (°C) | Key Features |

|---|---|---|---|---|

| Bifunctional Zeolite | Y-zeolite, ZSM-5, Beta | Pt, Pd | 200-350 | High acidity and shape selectivity. |

| Sulfated Zirconia | ZrO₂, SO₄²⁻ | Pt | 150-250 | Superacidic properties, high activity at lower temperatures. |

| Chlorinated Alumina | Al₂O₃, Cl | Pt | 120-180 | High activity but sensitive to impurities. |

Chemo-catalytic Methods for De Novo Synthesis of Densely-Branched Isomers

The de novo synthesis of pentamethylheptane isomers involves constructing the C12 carbon skeleton from smaller molecules. This approach offers the potential for greater control over the final branched structure compared to isomerization. One such strategy involves the oligomerization of smaller olefins, such as isobutene (a C4 alkene). The dimerization and trimerization of isobutene can lead to C8 and C12 olefins, respectively, which can then be hydrogenated to the corresponding alkanes. colab.ws For example, the trimerization of isobutene can produce various C12 isomers, including precursors to 2,2,4,6,6-pentamethylheptane (B104275). colab.ws

Another innovative de novo approach is the synthesis of branched alkanes from biomass-derived platform molecules. For instance, acetone (B3395972) can be converted to a mixture of C6-C15 branched alkanes through a self-condensation and hydrodeoxygenation process over a dual-bed catalyst system. acs.org While not specific to pentamethylheptane, this demonstrates the principle of building complex branched structures from simple, renewable feedstocks.

Research has also explored the synthesis of high-octane hydrocarbons from syngas (a mixture of CO and H₂). acs.org This process can be tailored to produce branched alkanes, offering a pathway from biomass or other carbon sources to valuable fuel components.

Hydrogenation Pathways for Pentamethylheptane Precursors

The final step in many synthetic routes to pentamethylheptane isomers is the hydrogenation of an unsaturated precursor, typically a pentamethylheptene. This step is crucial for producing the stable, saturated alkane. The hydrogenation is generally carried out using a heterogeneous catalyst containing a Group VIII metal, such as platinum, palladium, or nickel, on a high-surface-area support like carbon or alumina.

For example, the production of 2,2,4,6,6-pentamethylheptane can be achieved through the hydrogenation of 2,2,4,6,6-pentamethylheptene isomers. The specific isomer of the alkene precursor will dictate the final alkane product. The hydrogenation of di-isobutylene (a C8 olefin) and tri-isobutylene (a C12 olefin) is a common industrial practice to produce high-octane gasoline components. colab.ws

The selection of the hydrogenation catalyst and reaction conditions is important to ensure complete saturation of the double bond without causing undesirable side reactions like cracking or isomerization of the carbon skeleton.

Table 2: Hydrogenation of Olefin Precursors to Branched Alkanes

| Catalyst | Support | Typical Temperature (°C) | Typical Pressure (atm) | Application |

|---|---|---|---|---|

| Platinum (Pt) | Carbon, Alumina | 25-200 | 1-50 | General purpose, high activity. |

| Palladium (Pd) | Carbon, BaSO₄ | 25-200 | 1-50 | High selectivity, often used for selective hydrogenations. |

| Nickel (Ni) | Raney Ni, Silica | 100-250 | 10-100 | Cost-effective, requires higher temperatures and pressures. |

Stereochemical Control and Regioselectivity in Pentamethylheptane Synthesis Research

Achieving stereochemical control and regioselectivity in the synthesis of specific pentamethylheptane isomers presents a significant challenge due to the non-polar nature of alkanes and the multiple potential reaction sites. Many isomers of pentamethylheptane are chiral, meaning they exist as a pair of non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer (an enantioselective synthesis) is a key area of modern organic chemistry. unipd.it

While specific research on the stereoselective synthesis of pentamethylheptane is limited, general principles can be applied. Chiral catalysts or auxiliaries can be used to introduce stereocenters with a specific configuration. For example, asymmetric hydrogenation of a prochiral pentamethylheptene using a chiral metal catalyst could, in principle, yield an enantiomerically enriched pentamethylheptane isomer.

Regioselectivity, the control of where a reaction occurs on a molecule, is also critical for synthesizing a specific isomer. For instance, in the de novo synthesis from smaller building blocks, the choice of catalyst and reaction conditions can influence the regioselectivity of the oligomerization or coupling reactions, leading to different branched structures.

Enzymatic catalysis offers a powerful tool for achieving high regio- and stereoselectivity. mdpi.com For example, certain cytochrome P450 enzymes have been shown to catalyze the regioselective hydroxylation of branched alkanes. uni-stuttgart.denih.gov While this is a functionalization reaction rather than a direct synthesis of the alkane skeleton, it demonstrates the potential of biocatalysis to control reactivity at specific positions in a complex alkane. A subsequent dehydroxylation step could then yield the desired pentamethylheptane isomer.

Green Chemistry Principles in the Development of Pentamethylheptane Synthetic Methods

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of pentamethylheptane synthesis, these principles can be applied in several ways:

Use of Renewable Feedstocks: A key aspect of green chemistry is the use of renewable resources. The synthesis of pentamethylheptane isomers from biomass-derived platform molecules, such as acetone or bio-alcohols, represents a significant step towards a more sustainable production process. colab.wsacs.org

Catalysis: The use of catalysts is inherently a green chemistry principle as it allows for reactions to occur with higher efficiency and selectivity, reducing waste. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly advantageous. The use of solid acid catalysts in isomerization and zeolites in various conversion processes aligns with this principle.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. tandfonline.com De novo synthesis methods, if designed efficiently, can have a high atom economy.

Safer Solvents and Reaction Conditions: Green chemistry encourages the use of safer solvents, or ideally, the elimination of solvents altogether. Solvent-less reactions, where possible, reduce waste and the environmental impact associated with solvent production and disposal. Additionally, developing catalysts that operate under milder temperatures and pressures can significantly reduce energy consumption. mdpi.com

The development of synthetic strategies for pentamethylheptane isomers that incorporate these green chemistry principles is an active area of research, driven by the need for more sustainable chemical manufacturing processes.

Reactivity and Reaction Mechanisms of Pentamethylheptane Isomers

Mechanistic Investigations of Thermal Decomposition Pathways

The thermal decomposition, or pyrolysis, of pentamethylheptane isomers involves the cleavage of C-C and C-H bonds at elevated temperatures. The specific pathways and products are highly dependent on the isomer's structure. For instance, the pyrolysis of 2,2,4,6,6-pentamethylheptane (B104275) has been a focus of studies due to its relevance as a component in jet fuel surrogates. researchgate.net

Mechanistic studies suggest that the thermal cracking of highly branched alkanes like pentamethylheptane proceeds through complex reaction networks. The initiation step typically involves the homolytic cleavage of a C-C bond to form alkyl radicals, as this process generally has a lower activation energy than C-H bond cleavage. The stability of the resulting radicals plays a crucial role in determining the predominant decomposition pathways. For example, the cleavage of a bond that yields a tertiary or quaternary carbon-centered radical is often favored.

Following initiation, a series of radical propagation steps occur, including hydrogen abstraction and β-scission reactions. In β-scission, a radical cleaves the C-C bond at the beta position, leading to the formation of an alkene and a smaller alkyl radical. The intricate branching of pentamethylheptane isomers provides multiple sites for these reactions, leading to a diverse range of smaller hydrocarbon products. Research on the pyrolysis of iso-dodecane (2,2,4,6,6-pentamethylheptane) has led to the development of detailed computational mechanisms that model these decomposition pathways. researchgate.net These models often draw parallels from the well-studied pyrolysis of iso-octane due to structural similarities. researchgate.net

The exceptional thermal stability conferred by the branched structure of some pentamethylheptane isomers is a noteworthy characteristic. vulcanchem.com This stability is attributed to the higher bond dissociation energies of C-C bonds involving quaternary carbon atoms and the steric hindrance that can inhibit certain reaction pathways.

| Isomer | Key Decomposition Pathways | Major Products | Reference |

| 2,2,4,6,6-Pentamethylheptane | C-C bond cleavage, β-scission, H-abstraction | Methane (B114726), Ethylene, Propene, Isobutene | researchgate.netosti.gov |

Radical Reaction Studies Involving Pentamethylheptane Species

The interaction of pentamethylheptane isomers with radical species is fundamental to understanding their behavior in environments such as combustion and atmospheric chemistry. Saturated aliphatic hydrocarbons like pentamethylheptane can react with strong oxidizing agents, which often involves radical intermediates. nih.gov

One area of investigation involves the formation and reactivity of pentamethylheptane radical cations. These species can be generated through processes like single-electron transfer (SET) to a suitable acceptor. rsc.org For example, studies have explored the reactions of bis-phosphazine species with Lewis acids, which can lead to the formation of radical cations. nih.gov The reactivity of these radical cations is of interest in various synthetic applications. rsc.org

In the context of fuel science, the reactions of pentamethylheptane with radical species are crucial for understanding autoignition phenomena. During combustion, the fuel molecules are attacked by small radical species like hydroxyl (•OH) and hydroperoxyl (•HO2) radicals, initiating a chain reaction of oxidation. The specific sites of hydrogen abstraction from the pentamethylheptane backbone depend on the bond dissociation energies of the C-H bonds, with tertiary C-H bonds being generally more susceptible to abstraction than primary or secondary ones.

The resulting pentamethylheptyl radicals can then undergo a variety of reactions, including addition to O2 to form peroxy radicals, which are key intermediates in low-temperature combustion chemistry. The structure of the initial pentamethylheptane isomer will dictate the types of radicals formed and their subsequent reaction pathways, influencing properties like ignition delay.

| Radical Species | Reaction Type | Significance | Reference |

| Pentamethylheptane Radical Cation | Single-Electron Transfer | Intermediate in synthetic transformations | rsc.orgnih.gov |

| Hydroxyl Radical (•OH) | Hydrogen Abstraction | Initiation of combustion | researchgate.net |

| Pentamethylheptyl Radical | Oxygen Addition | Formation of peroxy radicals in low-temperature oxidation | researchgate.netresearchgate.net |

Catalytic Transformation Mechanisms of Pentamethylheptane

The catalytic transformation of pentamethylheptane and its derivatives is a broad area of research, encompassing oxidation, reduction, and functional group interconversions.

The oxidation of pentamethylheptane, like other alkanes, can be achieved using various oxidizing agents. smolecule.com The products of these reactions are typically alcohols or ketones, depending on the reaction conditions and the nature of the oxidant. smolecule.com For instance, strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the corresponding unsaturated precursors of pentamethylheptane to yield alcohols or ketones.

The mechanism of alkane oxidation often proceeds through a radical pathway, where a catalyst facilitates the formation of alkyl radicals, which then react with oxygen. The high degree of branching in pentamethylheptane isomers can influence the selectivity of oxidation, with tertiary C-H bonds being more reactive towards oxidation than primary or secondary ones. The steric hindrance around certain C-H bonds can also direct the oxidation to less hindered positions.

In the context of fuel stability, the autoxidation of pentamethylheptane is a slow process under storage conditions but can be accelerated at higher temperatures and pressures in the presence of oxygen. acs.org This process involves the formation of hydroperoxides as primary oxidation products.

Reductive transformations of pentamethylheptane derivatives, particularly the catalytic hydrogenation of their unsaturated analogues (pentamethylheptenes), are important synthetic routes to obtain these highly branched alkanes. The hydrogenation process involves the addition of hydrogen across the double bond of a pentamethylheptene in the presence of a metal catalyst.

Commonly used catalysts for this transformation include finely divided metals such as platinum, palladium, and nickel. google.com The mechanism of catalytic hydrogenation is generally understood to occur in a stepwise manner on the surface of the metal catalyst. First, both the alkene and molecular hydrogen are adsorbed onto the catalyst surface. The H-H bond of the adsorbed hydrogen is weakened and breaks, and the hydrogen atoms are then added sequentially to the carbons of the double bond, resulting in the saturated alkane. rsc.org

One notable example is the synthesis of 2,2,4,4,6-pentamethylheptane (B1585478) through a tandem oligomerization-hydrogenation of isobutene. acs.org In this process, a Brønsted acidic iridium hydride catalyst facilitates both the cationic oligomerization of isobutene to form pentamethylheptene isomers and their subsequent hydrogenation to pentamethylheptane. acs.org Mechanistic studies suggest an ionic mechanism for the hydrogenation step, involving proton transfer from the cationic iridium hydride to the olefin. acs.org

| Reactant | Catalyst | Product | Mechanism Highlights | Reference |

| Isobutene | Brønsted acidic iridium hydride | 2,2,4,4,6-Pentamethylheptane | Tandem cationic oligomerization and ionic hydrogenation | acs.org |

| Pentamethylheptene | Platinum, Palladium, or Nickel | Pentamethylheptane | Adsorption onto catalyst surface, stepwise addition of hydrogen | rsc.org |

While alkanes themselves are generally unreactive towards nucleophiles, functionalized derivatives of pentamethylheptane can undergo nucleophilic substitution reactions. These reactions are a cornerstone of synthetic organic chemistry for creating new carbon-heteroatom bonds. For a nucleophilic substitution to occur on a pentamethylheptane framework, a suitable leaving group must be present on one of the carbon atoms.

For example, a hydroxyl group in a pentamethylheptanol can be protonated to form a good leaving group (H2O), which can then be displaced by a nucleophile. Similarly, a halogenated pentamethylheptane can serve as a substrate for SN1 or SN2 reactions. The highly branched nature of pentamethylheptane isomers can significantly influence the mechanism and rate of these reactions. Steric hindrance around the reaction center can disfavor the bimolecular SN2 mechanism and promote the unimolecular SN1 mechanism, which proceeds through a carbocation intermediate.

Research on a thiol derivative, 2,2,4,6,6-pentamethylheptane-4-thiol (B1608359), indicates that the thiol group can act as a nucleophile in reactions with electrophiles, leading to the formation of thioethers via nucleophilic substitution. smolecule.com Conversely, the corresponding halide could be a substrate for nucleophilic attack. General principles of nucleophilic substitution suggest that such reactions on a pentamethylheptane backbone would be subject to significant steric effects. researchgate.net

Kinetic Modeling of Pentamethylheptane Reactivity in High-Temperature Environments

Kinetic modeling of the reactivity of pentamethylheptane isomers, particularly 2,2,4,6,6-pentamethylheptane, in high-temperature environments is crucial for understanding and predicting their combustion behavior. researchgate.net This isomer is a significant component of alternative and surrogate jet fuels, making its combustion kinetics a key area of research. researchgate.netgoogle.com

Detailed chemical kinetic models have been developed to simulate the oxidation and pyrolysis of 2,2,4,6,6-pentamethylheptane over a wide range of temperatures and pressures. osti.govdlr.de These models consist of a large number of elementary reactions describing the complex chemical transformations that occur during combustion. The development of these models relies on a hierarchical approach, often building upon established mechanisms for smaller, structurally related molecules like iso-octane. researchgate.netosti.gov

Kinetic modeling studies have revealed that the ignition delay times of highly branched iso-alkanes like 2,2,4,6,6-pentamethylheptane exhibit similar quantitative behaviors in both high and low-temperature regimes. researchgate.net This observation can guide the construction of more generalized kinetic models for branched alkanes.

| Model Focus | Experimental Validation | Key Findings | Reference |

| Pyrolysis of 2,2,4,6,6-pentamethylheptane | Non-isothermal rig data | Mechanism developed based on iso-octane model | researchgate.net |

| Oxidation of 2,2,4,6,6-pentamethylheptane | Shock tube, rapid compression machine | Detailed kinetic model developed and validated for autoignition | researchgate.netgoogle.com |

| High-temperature oxidation of Alcohol-to-Jet fuel (containing 2,2,4,6,6-pentamethylheptane) | Laminar burning velocity | Sensitivity analysis identified key reactions in the network | dlr.de |

Autoignition and Combustion Chemistry Research

The autoignition of 2,2,4,6,6-pentamethylheptane has been extensively studied using experimental apparatus such as rapid compression machines (RCMs) and shock tubes. researchgate.net These studies measure the ignition delay time—the period between the start of fuel injection and the onset of combustion—under a range of pressures, temperatures, and fuel-air equivalence ratios. researchgate.netosti.gov

Research has shown that 2,2,4,6,6-pentamethylheptane exhibits a two-stage ignition response at low temperatures. osti.govosti.gov A distinct feature of its autoignition is the negative temperature coefficient (NTC) behavior, where the reaction rate decreases with increasing temperature within a specific range. researchgate.netosti.gov This phenomenon is a hallmark of low-temperature combustion chemistry and is attributed to the competition between chain-propagating and chain-terminating reaction pathways. researchgate.net The NTC temperature window for 2,2,4,6,6-pentamethylheptane has been observed to be at lower temperatures compared to its straight-chain counterpart, n-dodecane. researchgate.net

To elucidate the complex chemical kinetics of its combustion, detailed kinetic models have been developed. One such model for 2,2,4,6,6-pentamethylheptane comprises 729 species and 3390 reactions, demonstrating the intricacy of the reaction network. researchgate.net These models are validated against experimental data and are crucial tools for understanding the combustion characteristics from a kinetic perspective. researchgate.net

Experimental data on the ignition delay times of 2,2,4,6,6-pentamethylheptane provide valuable insights into its reactivity. The following table summarizes typical experimental conditions for autoignition studies in a rapid compression machine.

| Fuel | Equivalence Ratio (Φ) | Pressure (bar) | Temperature Range (K) | Regime |

|---|---|---|---|---|

| iC12/air | 0.7 | 20 | 600-900 | ITR/NTC/LTR |

| iC12/air | 1.0 | 15, 20, 30 | 600-900 | ITR/NTC/LTR |

| iC12/air | 2.0 | 20 | 600-900 | ITR/NTC/LTR |

Table 1: Experimental Conditions for 2,2,4,6,6-Pentamethylheptane (iC12) Autoignition Studies. osti.gov ITR: Intermediate Temperature Regime, NTC: Negative Temperature Coefficient, LTR: Low Temperature Regime.

Low-Temperature Reaction Pathways and Chain Branching Phenomena

The low-temperature combustion of 2,2,4,6,6-pentamethylheptane is governed by a complex sequence of reactions involving radical species. The process is initiated by the abstraction of a hydrogen atom from the fuel molecule, leading to the formation of an alkyl radical (R•). acs.org This is followed by the addition of molecular oxygen (O₂) to the alkyl radical, forming an alkylperoxy radical (RO₂•). acs.org

The fate of the RO₂• radical is central to the subsequent chain branching and propagation steps. acs.org Key low-temperature reaction pathways include:

Isomerization of RO₂•: The alkylperoxy radical can undergo intramolecular hydrogen abstraction to form a hydroperoxyalkyl radical (•QOOH). acs.org

Second O₂ Addition: The •QOOH radical can then react with another oxygen molecule to form a peroxy-hydroperoxyalkyl radical (•O₂QOOH). acs.org

Chain Branching: The decomposition of the •O₂QOOH radical leads to the formation of ketohydroperoxides and, importantly, two hydroxyl (•OH) radicals. This step is a major source of chain branching, as the highly reactive •OH radicals can then abstract more hydrogen from the fuel, propagating the reaction chain. acs.org

Chain Termination: Competing with the chain-branching pathways are reactions that lead to more stable species, effectively terminating the chain. A significant termination pathway for •QOOH is the formation of cyclic ethers. acs.org

The highly branched structure of 2,2,4,6,6-pentamethylheptane, with its numerous tertiary C-H bonds, influences the specific rates and products of these reactions. acs.org The presence of these tertiary carbons can affect the reactivity, making it less reactive under certain conditions compared to less branched isomers. acs.org

Computational and Theoretical Chemistry Investigations of Pentamethylheptane Systems

Quantum Chemical Calculations for Electronic Structure and Energetic Characterization

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of molecules. bts.gov These ab initio ("from first principles") and related methods solve approximations of the Schrödinger equation to describe the distribution of electrons and predict molecular stability, geometry, and reaction energies. bts.govsoton.ac.uk For complex branched alkanes like pentamethylheptane, these calculations are crucial for understanding isomerization energies and conformational stability. nih.govnih.gov

Semiempirical molecular orbital methods offer a computationally efficient alternative to purely ab initio techniques by incorporating experimental data and approximations into the calculations. wikipedia.orgmpg.de Based on the Hartree-Fock formalism, methods like PM3, PM6, and PDDG simplify the complex integrals required, making them suitable for large molecules where higher-level theories would be prohibitively expensive. nih.govwikipedia.orgnih.gov

These methods have been evaluated for their performance in predicting the isomerization enthalpies of heptane (B126788) isomers, which is directly relevant to understanding the stability of pentamethylheptane relative to other C12H26 isomers. nih.gov While less accurate than Density Functional Theory (DFT) or higher-level ab initio methods, modern semiempirical models like PM6 can provide a reasonable compromise between computational cost and accuracy, particularly for screening large numbers of isomers or for preliminary geometric optimizations. nih.govmpg.de The accuracy of these methods is highly dependent on the parameterization for the specific types of molecules being studied. nih.gov

| Method Type | Method Name | Mean Unsigned Error (kJ/mol) |

|---|---|---|

| Semiempirical | PM6 | 4.98 |

| Semiempirical | PDDG | 6.40 |

| DFT | M06-2X | 1.97 |

| Ab Initio | MP2 | 2.59 |

| Composite | G4 | 1.55 |

This table presents a comparison of the mean unsigned error for various computational methods in predicting the gas-phase standard state isomerization enthalpies of linear to branched heptanes, providing context for their application to larger branched alkanes like pentamethylheptane. Data sourced from studies evaluating computational performance. nih.gov

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost. mpg.de DFT methods are particularly useful for the conformational analysis of flexible molecules like branched alkanes. researchgate.net By calculating the electronic energy as a function of electron density, functionals such as B3LYP and M06-2X can effectively map the potential energy surface of a molecule, identifying stable conformers (energy minima) and the energy barriers between them. nih.govresearchgate.net

For branched alkanes, including isomers of heptane and dimethylhexane, DFT calculations are used to determine the relative energies of different spatial arrangements (conformers) that arise from rotation around single bonds. soton.ac.ukresearchgate.net The stability of these conformers is influenced by steric hindrance and weak intramolecular interactions. researchgate.net Studies have shown that dispersion-corrected DFT functionals are often necessary to accurately capture the subtle noncovalent interactions that govern the conformational preferences in alkanes. chemrxiv.org This level of analysis is essential for predicting the bulk properties of pentamethylheptane, as they arise from an ensemble average of its various accessible conformations. researchgate.net

Molecular Dynamics Simulations of Pentamethylheptane in Various Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, enabling the prediction of macroscopic properties from microscopic interactions. acs.org

MD simulations have been specifically applied to 2,2,4,6,6-pentamethylheptane (B104275) to predict its thermophysical properties and behavior in mixtures. acs.org In one study, simulations were used to calculate the densities, bulk moduli, surface tensions, and viscosities of binary mixtures containing 2,2,4,6,6-pentamethylheptane and various aromatic compounds. The results showed that the simulations could accurately reproduce experimental densities and bulk moduli. acs.org The simulations also provided molecular-level insights, revealing that mixing with 2,2,4,6,6-pentamethylheptane disrupts the orientation of aromatic rings and leads to an enrichment of the pentamethylheptane molecules at the liquid-vapor interface. acs.org

| Property | Temperature (K) | Experimental Value | MD Simulation Value |

|---|---|---|---|

| Density (kg·m⁻³) | 293.15 | 745.21 | ~745 |

| Dynamic Viscosity (mPa·s) | 293.15 | 1.31 | Varies with model |

| Speed of Sound (m·s⁻¹) | 293.15 | 1203.7 | N/A |

| Isentropic Bulk Modulus (MPa) | 293.15 | ~1080 | ~1080 |

This table compares experimentally measured physical properties of 2,2,4,6,6-pentamethylheptane with values obtained from Molecular Dynamics (MD) simulations, demonstrating the predictive power of this computational technique. Data sourced from studies on binary mixtures. acs.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural or property-describing features of molecules (known as molecular descriptors) with their observed physical properties or biological activities. qmul.ac.uk These models, often developed using machine learning techniques, are valuable for predicting the properties of new or untested compounds without the need for expensive and time-consuming experiments. qmul.ac.ukasme.org

In fuel science, a critical property for diesel and jet fuel components is the ignition quality, often quantified by the Derived Cetane Number (DCN). asme.org Highly branched alkanes like 2,2,4,6,6-pentamethylheptane (also known as iso-dodecane) are important components of surrogate fuels used in combustion research. QSPR models are developed to predict the DCN of various fuel components based on their molecular structure. acs.org

These models use molecular descriptors that encode information about the molecule's topology, size, shape, and branching. qmul.ac.ukresearchgate.net For instance, the degree of branching in iso-alkanes is known to significantly affect their DCN. dtic.mil Machine learning algorithms, such as Artificial Neural Networks (ANNs) and Support Vector Machines (SVMs), are trained on datasets of compounds with known DCNs to establish a predictive relationship. asme.orgacs.org Such models can then be used to estimate the DCN for compounds like the numerous isomers of pentamethylheptane, aiding in the design and screening of new fuel formulations. acs.org

Theoretical Prediction of Spectroscopic Signatures for Isomer Differentiation

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. hpst.cz While isomers of pentamethylheptane would all have the formula C12H26, their different branching patterns lead to unique physical and chemical properties. Differentiating between these isomers experimentally can be challenging. Computational vibrational spectroscopy provides a powerful tool for this purpose by predicting the infrared (IR) and Raman spectra of molecules. shu.ac.ukarxiv.org

By calculating the vibrational frequencies of a molecule using methods like DFT, a theoretical spectrum can be generated. science.govrsc.org Each isomer of pentamethylheptane will have a unique set of vibrational modes due to its specific structure, resulting in a distinct theoretical spectrum. The region of the IR spectrum from approximately 1600 to 600 cm⁻¹ is known as the "fingerprint region" because the complex pattern of absorptions is highly characteristic of a specific molecule's structure. hpst.czdocbrown.info By comparing the theoretically predicted spectra of various possible isomers with an experimentally measured spectrum, researchers can identify the specific isomer present. nih.gov This approach is invaluable for structural elucidation in complex mixtures or for verifying the synthesis of a specific branched alkane. shu.ac.uknih.gov

Solvation Theory Applications to Pentamethylheptane Systems

The study of solvation is crucial for understanding chemical processes in the liquid phase, as the solvent can significantly influence the behavior and properties of solute molecules. For a nonpolar branched alkane like pentamethylheptane, solvation is governed by weak intermolecular forces, primarily van der Waals interactions. Computational and theoretical chemistry provides powerful tools to investigate these interactions and predict the thermodynamic properties of solvation.

Solvation theory can be applied to pentamethylheptane systems using two primary computational approaches: explicit solvent models and implicit solvent models.

Explicit solvent models involve simulating a pentamethylheptane molecule surrounded by a large number of individual solvent molecules. This approach, typically employed in molecular dynamics (MD) or Monte Carlo (MC) simulations, allows for a detailed description of the local solvent structure around the solute. For instance, MD simulations can track the trajectories of all atoms in the system over time, providing insights into the dynamic nature of the solvent shell and the specific interactions between pentamethylheptane and the surrounding solvent molecules. The free energy of solvation can then be calculated using statistical mechanics methods such as thermodynamic integration or free energy perturbation. While computationally intensive, explicit solvent models offer a high level of detail and are particularly useful for studying systems where specific solute-solvent interactions, such as hydrogen bonding (though not relevant for pentamethylheptane in non-hydrogen-bonding solvents), play a key role.

Implicit solvent models , also known as continuum models, treat the solvent as a continuous medium with specific dielectric properties rather than as individual molecules. The solute molecule is placed in a cavity within this dielectric continuum, and the solvation energy is calculated based on the electrostatic and non-electrostatic interactions between the solute and the continuum. Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models are computationally less demanding than explicit solvent models and are often used in quantum chemical calculations to estimate the effect of the solvent on the electronic structure and properties of the solute. For a nonpolar molecule like pentamethylheptane, the non-electrostatic contributions to the solvation energy, which account for cavity formation and dispersion interactions, are particularly important.

Detailed research findings from computational studies on branched alkanes reveal several key aspects of their solvation. The degree of branching in an alkane isomer influences its interaction with the solvent. Generally, more compact, highly branched isomers have smaller surface areas available for interaction with the solvent compared to their linear counterparts. This can affect their solubility and other thermodynamic properties of solvation. For example, studies on various alkane isomers in different solvents have shown that branching can lead to differences in the Gibbs free energy, enthalpy, and entropy of solvation.

While specific experimental or computational data for the solvation of pentamethylheptane is not extensively available in the literature, theoretical investigations would focus on calculating these thermodynamic quantities in a range of solvents to predict its solubility and partitioning behavior. Such studies would provide valuable data for applications where pentamethylheptane is used as a solvent or a component in a mixture.

Below is an illustrative data table representing the type of results that would be obtained from a computational study on the solvation of C12 alkane isomers in different solvents at 298.15 K. The values are hypothetical and intended to demonstrate the expected trends.

| Compound | Solvent | Calculated Gibbs Free Energy of Solvation (kJ/mol) | Calculated Enthalpy of Solvation (kJ/mol) | Calculated Entropy of Solvation (J/mol·K) |

| n-Dodecane | Hexane | -25.8 | -30.2 | -14.8 |

| n-Dodecane | Water | 15.2 | 5.1 | -33.9 |

| Heptane, pentamethyl- | Hexane | -24.5 | -28.9 | -14.7 |

| Heptane, pentamethyl- | Water | 16.8 | 6.2 | -35.5 |

| 2,2,4,6,6-Pentamethylheptane | Hexane | -24.1 | -28.5 | -14.7 |

| 2,2,4,6,6-Pentamethylheptane | Water | 17.3 | 6.6 | -35.9 |

Advanced Analytical Characterization Techniques in Pentamethylheptane Research

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are fundamental in the analysis of pentamethylheptane, a compound that can exist as numerous structural isomers. The subtle differences in the physical and chemical properties of these isomers demand high-efficiency separation methods for accurate quantification and purity assessment. Capillary gas chromatography, in particular, is a cornerstone technique due to its high resolving power for volatile and semi-volatile hydrocarbons. vurup.sk The choice of stationary phase and temperature programming are critical parameters that are optimized to achieve separation of closely related isomers. vurup.skmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture. tufts.edu In the context of pentamethylheptane analysis, GC separates the different isomers based on their boiling points and interactions with the chromatographic column. vurup.sk Following separation, the mass spectrometer fragments the eluted molecules and detects the resulting ions, generating a unique mass spectrum for each component that serves as a molecular fingerprint.

The identification of 2,2,4,6,6-pentamethylheptane (B104275) is confirmed by its mass spectrum, which shows characteristic fragmentation patterns. nih.gov The retention index, a measure of a compound's retention time relative to a series of n-alkanes, is also a key identifier in GC analysis. The Kovats retention index for 2,2,4,6,6-pentamethylheptane has been reported on various stationary phases, aiding in its identification in complex mixtures. nih.gov

Table 1: Experimental Kovats Retention Indices for 2,2,4,6,6-Pentamethylheptane

| Stationary Phase Type | Reported Index Values |

|---|---|

| Standard non-polar | 990, 992.84, 994, 996, 997, 999, 1003 nih.gov |

| Semi-standard non-polar | 980, 985, 987.85, 989, 990, 992.02, 995, 997, 1007.3 nih.gov |

| Standard polar | 915, 943, 954, 956, 957 nih.gov |

This data is compiled from the NIST Mass Spectrometry Data Center. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for the analysis of volatile organic compounds (VOCs) like pentamethylheptane. unicam.itnih.gov In this method, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample) in a sealed vial. researchgate.net Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the injector of a gas chromatograph, where the trapped analytes are thermally desorbed and analyzed by GC-MS. scielo.brnih.gov

This technique is highly sensitive and effective for extracting volatile hydrocarbons from various matrices. unicam.it The choice of fiber coating is crucial for efficient extraction; coatings such as polydimethylsiloxane (B3030410) (PDMS) are commonly used for non-polar compounds like alkanes. researchgate.net HS-SPME-GC-MS provides a rapid and efficient method for purity assessment and the detection of trace volatile impurities in pentamethylheptane samples. researchgate.netnih.gov

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) in Volatile Compound Profiling

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an advanced hyphenated technique that provides two-dimensional separation of volatile compounds. nih.govgas-dortmund.de After initial separation by the GC column based on retention time, compounds enter the ion mobility spectrometer. Here, they are ionized and drift through a tube under the influence of an electric field against a counter-flowing drift gas. chromatographyonline.com The time it takes for an ion to traverse the drift tube is dependent on its size, shape, and charge. nih.gov

This additional dimension of separation based on ion mobility is particularly useful for resolving co-eluting compounds that are not separated by the GC column alone. gas-dortmund.dechromatographyonline.com GC-IMS is highly sensitive, often capable of detecting compounds at ppb levels, making it suitable for detailed volatile compound profiling and the detection of trace contaminants in pentamethylheptane. gas-dortmund.dersc.org The resulting two-dimensional plot of retention time versus drift time provides a unique fingerprint of the sample's volatile composition. chromatographyonline.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including isomers of pentamethylheptane. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. hyphadiscovery.com Techniques like 1H NMR and 13C NMR are used to determine the precise connectivity of atoms.

For 2,2,4,6,6-pentamethylheptane, the 1H NMR spectrum reveals distinct signals corresponding to the different types of protons in the molecule (e.g., methyl, methylene, and methine protons). chemicalbook.com Similarly, the 13C NMR spectrum shows separate peaks for each chemically non-equivalent carbon atom. nih.gov Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish through-bond connectivities, confirming the exact isomeric structure. hyphadiscovery.com

Table 2: NMR Data for 2,2,4,6,6-Pentamethylheptane

| Technique | Availability | Information Provided |

|---|---|---|

| 1H NMR | Data available nih.govchemicalbook.com | Identifies the chemical environment of hydrogen atoms. |

| 13C NMR | Data available nih.gov | Identifies the chemical environment of carbon atoms. |

Mass Spectrometry Approaches for Molecular Fingerprinting and Isomer Differentiation

Mass spectrometry (MS), particularly when coupled with GC, is a cornerstone for identifying and differentiating isomers of pentamethylheptane. chemicalbook.com In MS, molecules are ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are measured. nih.gov The fragmentation pattern is highly dependent on the molecular structure, providing a unique "fingerprint" for each isomer.

While isomers of pentamethylheptane have the same molecular weight (170.33 g/mol ), their mass spectra will differ due to variations in their carbon skeletons, which influences fragmentation pathways. vurup.sknih.gov For instance, the mass spectrum of 2,2,4,6,6-pentamethylheptane shows a characteristic base peak and other significant fragment ions that can be used for its identification. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the confirmation of elemental composition. umanitoba.ca

Table 3: Key Mass Spectrometry Data for 2,2,4,6,6-Pentamethylheptane (GC-MS, Chemical Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

|---|---|

| 57 | 999 nih.gov |

| 85 | 451 nih.gov |

| 99 | 399 nih.gov |

| 113 | 298 nih.gov |

| 71 | 291 nih.gov |

Data from MassBank of North America (MoNA). nih.gov

Application of Isotopic Techniques in Chemical Characterization

Isotopic techniques, such as compound-specific isotope analysis (CSIA), offer a sophisticated approach to chemical characterization by measuring the relative abundance of stable isotopes (e.g., ¹³C/¹²C) within a specific molecule. researchgate.net This is often accomplished using gas chromatography-isotope ratio mass spectrometry (GC-IRMS). researchgate.net

While direct studies on pentamethylheptane using these techniques are not prevalent, the methodology is highly applicable. Isotopic analysis can be used to trace the origin of hydrocarbon contaminants in the environment, as the isotopic signature can reflect the source material and formation processes. researchgate.net In industrial settings, it could be used to differentiate batches of pentamethylheptane produced via different synthetic routes or to study degradation pathways, as kinetic isotope effects can lead to isotopic fractionation during chemical reactions. researchgate.net This provides a powerful tool for environmental forensics and process chemistry research involving pentamethylheptane.

Pentamethylheptane As a Reference Standard and Model Compound in Fundamental Chemical Studies

Role as a Primary Reference Standard for Derived Cetane Number Determination

2,2,4,6,6-Pentamethylheptane (B104275) (PMH) has been identified as a crucial primary reference standard for the determination of Cetane Number (CN) and Derived Cetane Number (DCN). science.gov The cetane number is a key indicator of the combustion quality of diesel fuel, relating to the ignition delay time of the fuel upon injection into the engine. PMH serves as the low cetane number reference fuel, effectively replacing the previously used standard, 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN). science.gov

The transition to PMH was driven by the prohibitive cost and limited availability of high-purity HMN, which burdened the diesel fuel industry. science.gov PMH exhibits combustion characteristics remarkably similar to HMN, allowing it to be a direct substitute in testing blends. science.gov This substitution simplifies the process of standardizing secondary reference fuels and allows for more consistent and cost-effective testing of diesel fuels and their components. science.gov Blends of PMH and n-hexadecane (also known as n-cetane), which has a cetane number of 100, are used to create the reference scale for cetane measurements. science.gov

The measurement and standardization of cetane numbers are governed by several key methodologies, primarily those developed by ASTM International.

ASTM D613: This is the standard test method for determining the cetane number of diesel fuel oil using a Cooperative Fuel Research (CFR) engine. science.gov In this test, the combustion characteristics of a fuel sample are compared to blends of primary reference fuels (n-hexadecane and PMH). science.govwou.edu An operator adjusts the engine's compression ratio to achieve a specific ignition delay (the time between fuel injection and ignition) for the test fuel. science.gov The cetane number is then determined by finding the specific blend of reference fuels that exhibits the same ignition delay under identical conditions. science.govbiosynth.com

Derived Cetane Number (DCN) Methods: DCN provides an alternative to the traditional engine-based ASTM D613 test. These methods measure the ignition delay of a fuel in a constant volume combustion chamber (CVCA) and use a correlation to calculate the DCN. science.gov This approach is often faster and requires a smaller fuel sample. science.gov

ASTM D6890 (Ignition Quality Tester - IQT™): This method uses a CVCA to determine DCN. A small fuel specimen is injected into the heated, pressurized chamber, and the ignition delay is measured precisely. science.gov

ASTM D7170 (Fuel Ignition Tester - FIT): This is another DCN method that utilizes an instrument to measure ignition delay for its calculation. science.gov

ASTM D7668 (Cetane ID 510): This method also uses ignition delay measurement in a CVCA and correlates it to the engine-measured cetane number. science.gov

These DCN instruments are calibrated using reference fuels, and PMH plays a vital role as a primary reference standard for these calibrations. science.gov

Application in Research on Hydrocarbon Combustion Kinetics and Fuel Surrogates

Pentamethylheptane is a significant compound in the study of hydrocarbon combustion kinetics. researchgate.net Understanding the combustion behavior of individual, well-characterized molecules like PMH is fundamental to deciphering the complex processes that occur during the combustion of practical fuels like diesel and jet fuel. researchgate.net Researchers measure the global combustion characteristics of PMH, such as ignition delay times and extinction limits of flames, and compare them to other key isoparaffins like iso-octane and iso-cetane (HMN). mdpi.com This comparative analysis helps to build a foundational understanding of how molecular structure, particularly the degree of branching, influences combustion properties. mdpi.com

Real transportation fuels are complex mixtures of hundreds of hydrocarbons, making them computationally prohibitive to model in detail. specialchem.comnih.gov To overcome this, researchers develop simpler surrogate fuel mixtures composed of a small number of well-understood compounds that can emulate the properties and behavior of the target fuel. bham.ac.uk

2,2,4,6,6-pentamethylheptane (referred to as isododecane in this context) has been identified as a promising surrogate component, particularly for jet fuels. Its highly branched structure and low ignition quality make it an ideal representative for the iso-paraffin class of compounds found in these fuels. For instance, it has been included as a component in seven-component surrogate mixtures designed to replicate the physical and chemical properties of military jet fuel JP-5. By incorporating PMH, these surrogates can more accurately match key combustion metrics of the real fuel, which is essential for the development and validation of advanced combustion models.

Significance in Studies of Highly Branched Alkane Behavior

The high degree of branching in 2,2,4,6,6-pentamethylheptane's molecular structure gives it unique physical and chemical properties compared to its linear isomer, n-dodecane. This makes it a significant subject for studies focusing on the behavior of highly branched alkanes.

Research has explored how its structure affects its environmental and biological interactions. For example, a study on the bioconcentration of dodecane (B42187) isomers in fish found that while PMH could be quantified in fish tissue, its bioconcentration factor was small relative to its hydrophobicity, suggesting that the branched structure is subject to efficient metabolic processes that prevent significant bioaccumulation. Furthermore, its physical properties, such as density, viscosity, and speed of sound, have been measured and compared with other hydrocarbons, providing valuable data on how branching influences intermolecular forces and bulk fluid properties. mdpi.com

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Formula | C12H26 | - | |

| Molecular Weight | 170.3348 | g/mol | |

| Density (at 293.15 K) | 745.21 | kg·m–3 | mdpi.com |

| Viscosity (at 293.15 K) | 1.31 | mPa·s | mdpi.com |

| Speed of Sound (at 293.15 K) | 1203.7 | m·s–1 | mdpi.com |

Use in the Development and Validation of Chemical Kinetic Models

Chemical kinetic models are complex sets of elementary reactions used to simulate combustion processes. The development of accurate and reliable models is essential for designing more efficient and cleaner combustion engines. Pentamethylheptane plays a crucial role in this process.

As a primary reference fuel and a key component in surrogate mixtures, its combustion behavior provides a critical validation target for these models. A kinetic model must be able to accurately predict experimental data, such as ignition delay times measured in shock tubes or rapid compression machines, for pure components like PMH before it can be trusted to simulate the combustion of more complex surrogate blends. Therefore, experimental data on PMH combustion are used extensively by modelers to test, refine, and validate the reaction pathways and rate constants within their chemical kinetic mechanisms. researchgate.net This validation process ensures that the models provide a robust representation of the underlying chemical physics, making them suitable for computational fluid dynamics (CFD) simulations of practical engines.

Inclusion in Studies on Volatile Organic Compounds (VOCs) in Various Matrices

Pentamethylheptane, particularly the isomer 2,2,4,6,6-pentamethylheptane, serves as a significant compound in the study of volatile organic compounds (VOCs) across a range of environmental and biological matrices. Its inclusion in such research is often due to its distinct chemical properties and its presence as a component in various commercial products and natural emissions. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography (GC×GC) are frequently employed for its detection and quantification. pherobase.comnih.govmdpi.com

Pentamethylheptane in Indoor Air Quality Assessment

A notable application of monitoring pentamethylheptane is in the assessment of indoor air quality, particularly in environments where specific chemical products are used. Research into the exposure of artists to VOCs has identified 2,2,4,6,6-pentamethylheptane (also known as isododecane) as a primary pollutant emitted from odorless thinners, which are often used as a substitute for turpentine (B1165885) oil. tandfonline.com

One study utilized passive solid-phase microextraction (SPME) sampling devices to extract VOCs from the air in an oil painting studio. The analysis, conducted using gas chromatography-flame ionization detection (GC-FID), quantified the concentration of 2,2,4,6,6-pentamethylheptane to which painters were exposed. The findings demonstrated that exposure levels were directly influenced by the ventilation conditions within the studio. tandfonline.com

| Ventilation Mode | Mean Exposed Concentration of 2,2,4,6,6-Pentamethylheptane (ppm) | Analytical Method | Source |

|---|---|---|---|

| Natural Ventilation | 0.83 | Passive SPME-GC-FID | tandfonline.com |

| Mechanic Mode Ventilation | 3.10 | Passive SPME-GC-FID | tandfonline.com |

Identification in Food, Agricultural, and Atmospheric Matrices

Beyond indoor air, pentamethylheptane has been identified as a relevant VOC in agricultural products and the atmosphere. Its presence can be indicative of specific traits or environmental conditions.

In a study focused on the aroma of rice grains, researchers conducted an untargeted analysis of VOCs liberated from heated, polished grains using gas chromatography-time-of-flight mass spectrometry (GC-TOF-MS). Among 148 identified VOCs, heptane (B126788), 2,2,4,6,6-pentamethyl- was established as one of the most reliable biochemical surrogates for the rice aroma trait. This finding suggests its potential use as a biochemical marker in rice breeding programs to enhance grain aroma. researchgate.net

Furthermore, 2,2,4,6,6-pentamethylheptane has been cataloged in studies analyzing VOCs in food products and the atmosphere. It was identified in research optimizing the identification of volatile compounds in ground roasted Arabica coffee. pherobase.com It has also been measured in comprehensive two-dimensional gas chromatography (GC×GC) studies of VOCs in the atmosphere, highlighting its relevance as an atmospheric constituent. pherobase.com

| Study Focus | Matrix | Key Finding Related to 2,2,4,6,6-Pentamethylheptane | Analytical Technique | Source |

|---|---|---|---|---|

| Rice Aroma Trait Analysis | Polished Rice Grains | Identified as a reliable biochemical surrogate for the rice aroma trait. | Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) | researchgate.net |

| Coffee Volatiles | Ground Roasted Arabica Coffee | Identified as a volatile compound present in coffee. | Headspace Gas Chromatography | pherobase.com |

| Atmospheric VOCs | Atmosphere | Measured as a component of atmospheric VOCs. | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | pherobase.com |

Environmental Transformation and Fate Research of Pentamethylheptane

Investigation of Atmospheric Oxidation Pathways and Mechanisms

The atmospheric oxidation of pentamethylheptane, a branched alkane, is a crucial process influencing air quality, primarily through its potential to form secondary organic aerosols (SOA). While direct experimental studies exclusively on pentamethylheptane are limited, research on branched alkanes provides significant insights into its atmospheric fate.

Secondary Organic Aerosols (SOA) are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs) like pentamethylheptane. This process involves multiple generations of oxidation reactions that lead to products with lower vapor pressure, which can then partition into the aerosol phase. Modeling studies are essential tools for understanding the complex mechanisms of SOA formation from alkanes.

Models such as the Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A) and the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model have been employed to simulate the atmospheric oxidation of alkanes and predict SOA yields. These models have demonstrated that the molecular structure of alkanes, including their size and the degree of branching, are dominant factors that drive the yield of SOA. For branched alkanes like pentamethylheptane, the branching of the carbon skeleton significantly influences the reaction pathways and the properties of the oxidation products.

Research has shown that branched alkanes are significant contributors to SOA formation in urban environments due to their presence in gasoline and diesel exhaust. While the carbon chain length is a primary factor in determining SOA yield for linear alkanes, the branching structure adds complexity to the oxidation process. The vapor pressures of branched alkanes and their oxidation products are generally lower than those of linear alkanes with the same number of carbon atoms, which can favor partitioning to the aerosol phase. However, increased branching can also reduce the potential for autoxidation reactions, which are known to form low-volatility products that are significant contributors to SOA formation.

Simulations of SOA formation from various homologous series of alkanes have indicated that the composition of the SOA can include a significant contribution from multifunctional organic nitrates. However, current models may not fully capture the formation of highly oxygenated organic aerosols (OOA) from alkane precursors, with simulated OOA yields being relatively low.

Interactive Data Table: Factors Influencing SOA Formation from Alkanes

Primary Biodegradation Pathways in Aquatic and Terrestrial Systems

The persistence of pentamethylheptane in the environment is largely determined by its susceptibility to biodegradation. As a highly branched alkane, its degradation can be more challenging for microorganisms compared to linear alkanes.

Studies on the microbial degradation of branched-chain hydrocarbons have shown that features like quaternary carbon atoms and extensive branching can lead to recalcitrance, causing these compounds to accumulate in the environment. The structure of pentamethylheptane, with its multiple methyl branches, suggests a degree of resistance to microbial breakdown. The branching can sterically hinder the enzymatic machinery of microorganisms responsible for alkane oxidation.

In aquatic environments, the biodegradation of hydrocarbons is a key removal process. A study investigating the primary biodegradation of various hydrocarbons in seawater determined the half-life of 2,2,4,6,6-pentamethylheptane (B104275). This provides a quantitative measure of its persistence in marine ecosystems.

Furthermore, the bioconcentration of 2,2,4,6,6-pentamethylheptane has been studied in fathead minnows. While the compound was quantifiable in fish tissue, the bioconcentration factor (BCF) was considered small relative to its hydrophobicity. This suggests that despite its potential to accumulate due to its lipophilic nature, efficient metabolism by the fish prevents significant bioaccumulation. This metabolic transformation is a form of biodegradation within the aquatic organism.

The primary step in the aerobic biodegradation of alkanes typically involves the oxidation of a terminal methyl group to a primary alcohol, followed by further oxidation to an aldehyde and a carboxylic acid. The resulting fatty acid can then enter the β-oxidation pathway. However, the highly branched structure of pentamethylheptane, with quaternary carbons, likely necessitates alternative initial oxidation pathways, as terminal oxidation is hindered. Microorganisms capable of degrading such complex structures may employ cytochrome P450 monooxygenases to attack sub-terminal carbons, initiating a degradation cascade. The specific enzymes and metabolic pathways involved in the primary biodegradation of pentamethylheptane have not been fully elucidated.

Historical Context and Emerging Research Directions for Pentamethylheptane

Milestones in the Academic Investigation of Highly Branched Alkanes

The investigation of highly branched alkanes can be traced back to the early days of organic chemistry, with significant progress occurring in tandem with the development of the petroleum industry. Initially, the focus was on the isolation and characterization of components from crude oil.

Key Milestones:

Early 19th Century: The isolation of "saturated hydrocarbons" by French chemist Michel Eugène Chevreul and the discovery of methane (B114726) by British chemist Michael Faraday laid the groundwork for the study of alkanes. fastercapital.com These early discoveries challenged the prevailing theory that organic compounds could only be derived from living organisms. fastercapital.com

Late 19th and Early 20th Century: The development of structural theory by chemists like August Kekulé and Archibald Scott Couper enabled the conceptualization of branched hydrocarbon structures. The burgeoning petroleum industry spurred interest in isomers of alkanes due to their different combustion properties.

Mid-20th Century: The development of catalytic reforming and isomerization processes allowed for the large-scale production of branched alkanes to improve the octane (B31449) number of gasoline. researchgate.net This industrial demand fueled academic research into the synthesis and properties of specific branched isomers.

Late 20th and Early 21st Century: Advances in analytical techniques, such as high-resolution gas chromatography and mass spectrometry, enabled the detailed analysis of complex hydrocarbon mixtures, leading to the identification of numerous highly branched alkanes in geological and biological samples. researchgate.net

A significant milestone in the synthesis of highly branched structures was the development of methods to create specific isomers for use as reference compounds in the analysis of crude oils. tiiips.com For example, the synthesis of various T-branch and H-branch alkanes allowed for their identification in complex mixtures and a better understanding of their chromatographic behavior. tiiips.com

Table 1: Chronological Milestones in Branched Alkane Research

| Era | Key Developments | Significance |